Perazine Dihydrochloride

Descripción general

Descripción

Perazine Dihydrochloride is a chemical compound belonging to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is primarily used in medicinal chemistry and pharmaceuticals due to its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Perazine Dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields . Another common method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives can involve batch reactions or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins . The reactions can proceed at room or higher temperatures in common solvents, making the process efficient and scalable .

Análisis De Reacciones Químicas

Types of Reactions

Perazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Perazine Dihydrochloride is characterized by its molecular formula and a molecular weight of approximately 412.42 g/mol. It acts primarily as a dopamine D2 receptor antagonist, which is essential for its antipsychotic properties. This mechanism helps alleviate symptoms associated with schizophrenia and other psychotic disorders by modulating neurotransmitter activity in the brain .

Antipsychotic Treatment

This compound is primarily utilized in the treatment of schizophrenia. Its efficacy in managing psychotic symptoms has been established through various clinical studies. The compound's ability to reduce hallucinations and delusions makes it a valuable option in psychiatric care .

Treatment of Anxiety Disorders

Recent studies have explored this compound as an adjunctive treatment for anxiety disorders. Evidence suggests that it may help alleviate anxiety symptoms when used alongside other therapeutic agents .

Antiemetic Properties

The compound also exhibits antiemetic effects, making it useful in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .

Research Applications

This compound serves as a significant reference compound in pharmacological research due to its unique receptor affinity profile. Its interactions with various biological systems are crucial for understanding its pharmacodynamics and optimizing therapeutic strategies. Some key areas of research include:

- Receptor Interaction Studies : Investigations into how Perazine interacts with dopamine receptors and other neurotransmitter systems provide insights into its efficacy and potential side effects.

- Comparative Pharmacology : Studies comparing Perazine with similar compounds (e.g., Prochlorperazine, Chlorpromazine) help delineate its unique properties and therapeutic advantages.

Comparison of Similar Compounds

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Prochlorperazine | High | Antipsychotic | Well-established clinical use |

| Chlorpromazine | Moderate | Antipsychotic | Broader spectrum of receptor activity |

| Thioridazine | Moderate | Antipsychotic | Notable sedative effects |

| Fluphenazine | Moderate | Antipsychotic | Long-acting formulation |

| This compound | Unique | Antipsychotic | Specific receptor affinity profile |

Clinical Efficacy in Schizophrenia

A clinical study involving patients diagnosed with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo groups. The study highlighted the compound's effectiveness in reducing both positive and negative symptoms over a 12-week period .

Use in Anxiety Disorders

Another study examined the use of Perazine as an adjunct therapy for generalized anxiety disorder (GAD). Patients receiving Perazine alongside standard treatments reported enhanced symptom relief compared to those on standard treatments alone, indicating its potential role in anxiety management .

Mecanismo De Acción

Perazine Dihydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . This mechanism is particularly useful in its application as an anthelmintic agent.

Comparación Con Compuestos Similares

Similar Compounds

- Trimetazidine

- Ranolazine

- Befuraline

- Aripiprazole

- Quetiapine

- Indinavir

- Sitagliptin

- Vestipitant

Uniqueness

Perazine Dihydrochloride is unique due to its specific pharmacological profile and its ability to act as a GABA receptor agonist. This sets it apart from other piperazine derivatives that may have different mechanisms of action or therapeutic applications .

Actividad Biológica

Perazine dihydrochloride, a phenothiazine derivative, is primarily used as an antipsychotic medication. It has garnered attention for its biological activity, particularly in the treatment of schizophrenia and other mental health disorders. This article explores the compound's pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

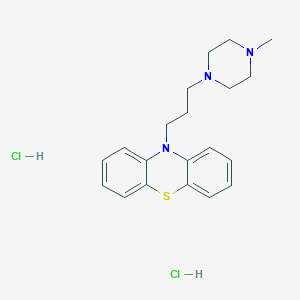

Chemical Structure and Properties

This compound is characterized by its phenothiazine core with a piperazine side chain. This structure is significant for its binding affinity to dopamine receptors, which is crucial for its antipsychotic effects.

The primary mechanism of action of perazine involves antagonism at dopamine D2 receptors in the central nervous system (CNS). This action helps mitigate symptoms of psychosis. Additionally, perazine exhibits antagonistic properties at serotonin 5-HT2A receptors, which may contribute to its efficacy and side effect profile.

Pharmacokinetics

- Absorption : Perazine has a bioavailability of approximately 40%, affected by a substantial first-pass metabolism.

- Metabolism : The drug is metabolized primarily in the liver to form glucuronides and sulfoxides.

- Excretion : About 2% of the absorbed drug is excreted unchanged in urine, with a half-life of approximately 20 hours.

Efficacy in Schizophrenia

A systematic review and meta-analysis evaluated the efficacy of perazine compared to placebo and other antipsychotics. Key findings include:

- Response Rates : Perazine showed a significant improvement in clinical response compared to placebo (RR 0.32; CI 0.13 to 0.78) .

- Comparative Studies : In trials comparing perazine with olanzapine and ziprasidone, perazine demonstrated comparable efficacy in managing schizophrenia symptoms .

Table 1: Summary of Clinical Trials on Perazine

| Study Type | Comparator | Sample Size | Outcome Measure | Result |

|---|---|---|---|---|

| RCT | Placebo | 61 | Global state improvement | RR 0.32 (significant) |

| Controlled Trial | Olanzapine | 95 | Symptom reduction | Comparable efficacy |

| Meta-analysis | Various | 4662 | Overall response | Favorable for perazine |

Side Effects and Safety Profile

Perazine is generally well-tolerated; however, it can cause extrapyramidal symptoms (EPS), which are common among older antipsychotics. The incidence of EPS may be lower than that associated with other antipsychotics, but caution is warranted.

Common Side Effects

- Sedation

- Weight gain

- Anticholinergic effects (dry mouth, constipation)

Case Studies

Several case studies have highlighted the effectiveness and safety of perazine in clinical practice:

- Case Study A : A patient with treatment-resistant schizophrenia showed significant improvement in symptoms after switching from an atypical antipsychotic to perazine.

- Case Study B : A long-term user reported manageable side effects, primarily sedation, which were alleviated by dose adjustment.

Propiedades

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLQXJNHQBYBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-97-9 (Parent) | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70967691 | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-37-3 | |

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.